molecular formula C13H12ClN3O2 B2704139 N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide CAS No. 2034247-57-7

N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2704139
CAS No.: 2034247-57-7
M. Wt: 277.71
InChI Key: BDBNULFRVFYROM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is a synthetic pyrimidine-derived carboxamide of interest in chemical and pharmacological research. Pyrimidine carboxamides are a significant class of compounds known for their potential to interact with various biological targets, such as enzymes and receptors . The structure of this compound, which features a 6-methoxy pyrimidine core linked via a carboxamide group to a (4-chlorophenyl)methyl substituent, is often explored for its potential bioactivity. Similar pyrimidine carboxamide compounds are investigated for their role as modulators of protein kinases, which are key targets in oncological research , or as inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in bioactive lipid metabolism . The presence of the 4-chlorobenzyl group may influence the compound's lipophilicity and its ability to penetrate cellular membranes, properties that are critical for activity in cellular assays. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its specific mechanism of action and potential applications in their respective fields, such as medicinal chemistry, chemical biology, and drug discovery.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBNULFRVFYROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with 6-methoxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide has shown promise as a therapeutic agent in various studies:

  • Anticancer Activity : The compound acts as an inhibitor of SHP2, a protein involved in cancer cell signaling pathways. It has demonstrated efficacy against hyperproliferative diseases, including various cancers, by inhibiting the ERK/MAPK signaling pathway .
  • Selectivity : Compared to other known SHP2 antagonists like SHP099 and RMC-4550, this compound exhibits higher selectivity and a better safety profile, reducing the risk of cardiotoxicity associated with other inhibitors .

Biological Research

The compound is also explored for its biological activities :

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Mechanism of Action : It may interact with DNA or RNA, leading to cell death in cancer cells through inhibition of critical enzymatic pathways.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at well-tolerated doses, highlighting its potential as an anticancer agent. The compound modulated biomarkers associated with cell proliferation and survival pathways .

Case Study 2: Selectivity Profile

Research comparing this compound with other SHP2 inhibitors revealed that it maintained effective inhibition of cancer cell proliferation while exhibiting lower off-target effects. This selectivity was attributed to its unique structural features that favorably interact with specific molecular targets .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and biological activities of analogous pyrimidine derivatives:

Compound Name Substituents/Modifications Biological Activity Solubility/Stability Insights Synthetic Route
N-[(4-Chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide (Target) 6-methoxy, 4-chlorophenylmethyl Not explicitly reported (inferred antimicrobial potential) Higher solubility due to methoxy Likely involves carboxamide coupling
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-fluorophenyl, 4-methoxyphenylaminomethyl, 6-methyl Antibacterial, antifungal Moderate (fluorine enhances lipophilicity) Multi-step synthesis with hydrogen bonding-driven crystallization
N-(4-Chlorophenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamide 4-chlorophenyl, 2-thioxo, 3-formyl, 6-methyl Not reported (thioxo may enhance binding) Lower solubility (thioxo group) POCl3/DMF-mediated formylation
6-Chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide 6-chloro, sulfamoyl, chromene core Unknown (sulfamoyl suggests enzyme targeting) Low (chromene and sulfamoyl groups) Multi-component coupling

Key Comparative Insights

Substituent Effects on Bioactivity
  • However, fluorine’s electron-withdrawing nature may improve metabolic stability .
  • Methoxy vs. Thioxo Groups : The target’s 6-methoxy group likely improves aqueous solubility compared to the 2-thioxo group in ’s derivatives, which may reduce solubility but enhance hydrogen bonding to biological targets .
Conformational and Crystallographic Differences
  • highlights that dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl vs. 86.1° for methoxyphenylaminomethyl) influence molecular rigidity and packing. The target compound’s 4-chlorophenylmethyl group may adopt a similar planar conformation, optimizing receptor binding .
  • Weak C–H⋯O and C–H⋯π interactions in ’s crystal structure contrast with the absence of such data for the target compound, suggesting variability in solid-state stability .

Pharmacological and Industrial Relevance

The 6-methoxy group in the target may reduce cytotoxicity compared to chlorinated derivatives, as seen in other methoxy-pyrimidine drugs . Industrial applications could include kinase inhibition or antimicrobial agents, pending further optimization of substituent electronic and steric profiles.

Biological Activity

N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C12H12ClN3O2 and is synthesized through a series of reactions involving starting materials such as 4-chlorobenzyl chloride and 6-methoxypyrimidine-4-carboxylic acid. The synthesis typically involves:

  • Formation of Intermediate : Reaction of 4-chlorobenzyl chloride with an amine to form an intermediate.
  • Coupling Reaction : The intermediate is then coupled with the pyrimidine derivative using coupling reagents like EDCI in the presence of a base.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound shows moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
  • Anticancer Properties : Research suggests that it may inhibit cell proliferation in cancer cell lines by interfering with DNA/RNA functions.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts .

The exact mechanism of action for this compound involves:

  • Enzyme Interaction : It may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit AChE, which is significant in neuropharmacology.
  • Antiviral Activity : Some derivatives have shown potential against hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Screening : A study evaluating various pyrimidine derivatives found that this compound demonstrated significant antibacterial activity against multiple strains. The results indicated a need for further exploration into its structural modifications for enhanced efficacy .
  • Anticancer Studies : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells, showing promise as a potential anticancer agent. The cytotoxic effects were attributed to its ability to disrupt cellular processes involving DNA synthesis .
  • Enzyme Inhibition Assays : The compound was tested for its inhibitory effects on AChE and urease, revealing IC50 values that suggest it could serve as a lead compound for developing therapeutic agents targeting these enzymes .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table highlights key differences:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundStructureModerate to StrongYesAChE, Urease
Similar Compound AStructureWeakNoNone
Similar Compound BStructureModerateYesAChE

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